(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 4-cyanobenzyl group, makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 4-cyanobenzyl bromide.
Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with tert-butyl chloroformate under basic conditions to form the tert-butoxycarbonyl-protected pyrrolidine.
Substitution Reaction: The protected pyrrolidine is then subjected to a nucleophilic substitution reaction with 4-cyanobenzyl bromide in the presence of a suitable base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in acetonitrile or dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in organic synthesis.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Bromomethyl methyl ether: A reagent used in organic synthesis.
Uniqueness
(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a tert-butoxycarbonyl group and a 4-cyanobenzyl group. These features make it a versatile intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2S,3R)-3-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-9-8-14(15(20)16(21)22)10-12-4-6-13(11-19)7-5-12/h4-7,14-15H,8-10H2,1-3H3,(H,21,22)/t14-,15-/m0/s1 |
InChI Key |
WGQPJPSNDNXDBR-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)CC2=CC=C(C=C2)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.